molecular formula C23H22N4OS B2801111 7-((4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol CAS No. 371220-90-5

7-((4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol

Cat. No.: B2801111
CAS No.: 371220-90-5
M. Wt: 402.52
InChI Key: UUDVBJQQIBBGAH-UHFFFAOYSA-N
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Description

7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a piperazine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.

    Thiophene Substitution: The intermediate is then reacted with a thiophene derivative to introduce the thiophene ring.

    Quinoline Core Formation: The final step involves the cyclization of the intermediate with a quinoline precursor to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. It can be used in the study of receptor-ligand interactions and the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders, cancer, and infectious diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{4-(Pyridin-2-yl)piperazin-1-ylmethyl}quinolin-8-ol apart is its unique combination of a quinoline core with piperazine, pyridine, and thiophene rings. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industry.

Biological Activity

The compound 7-((4-(Pyridin-2-yl)piperazin-1-yl)(thiophen-2-yl)methyl)quinolin-8-ol is a complex organic molecule that integrates a quinoline core with various functional groups, including a piperazine and thiophene moiety. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis pathways, and relevant case studies.

Structural Overview

The structure of this compound can be broken down into several key components:

  • Quinoline Core : Known for its diverse biological activities, including anti-malarial and anti-cancer properties.
  • Piperazine Unit : Often associated with interactions at neurotransmitter receptors, potentially influencing neurological pathways.
  • Thiophene Group : Contributes to the lipophilicity and may enhance the compound's interaction with biological membranes.

While specific mechanisms for this compound have not been extensively documented, related quinoline derivatives have shown various biological activities. The presence of hydroxyl groups in similar structures often indicates potential for:

  • Antioxidant activity : By scavenging free radicals.
  • Receptor modulation : Particularly at dopamine receptors, as seen in related studies involving piperazine derivatives .

Pharmacological Potential

Research into similar compounds suggests that this compound may exhibit:

  • Anticancer properties : As indicated by structural analogs that target cancer cell lines.
  • Neuroprotective effects : Through iron chelation and reduction of oxidative stress .

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
7-(4-(Pyridin-2-y)piperazin(1)-yl)(thiophen(2)-yl)methyl)quinolin(8)-olQuinoline core with piperazine and thiophenePotential anticancer and antimicrobialUnique combination of piperazine and thiophene
8-HydroxyquinolineHydroxy group on quinolineAntimicrobial, chelating agentLacks piperazine component
Piperazine derivativesPiperazine ringAnxiolytic effectsNo quinoline or thiophene
Thiophene analogsThiophene ringDiverse pharmacological activitiesDifferent core structure

This table highlights the distinct characteristics of 7-(4-(Pyridin(2)-y)piperazin(1)-yl)(thiophen(2)-yl)methyl)quinolin(8)-ol that may confer unique biological properties not found in other classes of compounds.

Case Studies

Recent studies have focused on quinoline derivatives for their therapeutic potential. For instance, bifunctional iron chelators incorporating an 8-hydroxyquinoline moiety have demonstrated neuroprotective properties by reducing oxidative stress in animal models . These findings suggest that the incorporation of similar functional groups in our compound could yield significant therapeutic benefits.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Starting from 8-hydroxyquinoline : Introducing thiophenyl and piperazine groups through electrophilic substitution reactions.
  • Functional Group Modifications : To enhance biological activity or create derivatives for further testing.

Properties

IUPAC Name

7-[(4-pyridin-2-ylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c28-23-18(9-8-17-5-3-11-25-21(17)23)22(19-6-4-16-29-19)27-14-12-26(13-15-27)20-7-1-2-10-24-20/h1-11,16,22,28H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDVBJQQIBBGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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